SLIGKV-NH2 is a synthetic peptide that acts as a potent and selective agonist of PAR2 [, , , , , ]. It mimics the tethered ligand sequence of PAR2 exposed upon proteolytic cleavage by enzymes like trypsin [, , ]. This peptide is frequently used in scientific research to investigate the physiological and pathological roles of PAR2 in various biological systems [, , , , , ].
The synthesis of Sligkv-NH2 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a resin. The process typically includes the following steps:
The final product, Sligkv-NH2, is typically characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Sligkv-NH2 consists of a sequence of amino acids that can be represented as follows:
The structure features a carboxamide group (-NH2) at one end, which contributes to its agonistic activity at PAR2 by mimicking natural ligands .
Sligkv-NH2 primarily engages in receptor-mediated signaling upon binding to PAR2. The activation leads to a cascade of intracellular events, including:
These reactions highlight Sligkv-NH2's role as a potent modulator of cellular signaling pathways relevant in inflammation and pain.
The mechanism by which Sligkv-NH2 exerts its effects involves several key steps:
Quantitative data from studies indicate that Sligkv-NH2 has a pEC50 value of approximately 5.9 ± 0.1 for activating calcium flux in human PAR2 .
Sligkv-NH2 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological assays and potential therapeutic uses.
Sligkv-NH2 has several applications in scientific research:
Research continues to explore its potential therapeutic implications in areas such as cancer treatment and cardiovascular diseases due to its role in modulating inflammatory responses.
SLIGKV-NH2 (Ser-Leu-Ile-Gly-Lys-Val-amide) is a synthetic hexapeptide that functions as a protease-activated receptor-2 (PAR2) agonist by precisely mimicking the endogenous tethered ligand exposed after proteolytic cleavage of PAR2. Trypsin-mediated cleavage of human PAR2 at Arg36↓Ser37 reveals the tethered ligand sequence SLIGKV, which binds intramolecularly to the receptor's activation domain [1] [6]. Cryo-EM structures of PAR2 bound to its endogenous tethered ligand (PDB: 8GH6) reveal a shallow, constricted orthosteric pocket formed by transmembrane helices (TM5, TM6, TM7), the N-terminal loop, and extracellular loop 2 (ECL2) [6]. Key interactions include:
SLIGKV-NH2 recapitulates these interactions without requiring proteolysis, acting as a soluble surrogate that docks directly into the orthosteric site [1] [6]. Mutagenesis studies confirm that D228A and Y311A mutations in ECL2/TM6 reduce SLIGKV-NH2 binding affinity by >50-fold, underscoring the critical role of these residues in ligand recognition [6].
Table 1: Key Residues in PAR2 Orthosteric Pocket for SLIGKV-NH2 Binding
Receptor Domain | Amino Acid Residue | Interaction with SLIGKV-NH2 | Functional Consequence of Mutation |
---|---|---|---|
ECL2 | His227 | H-bond with Ser37 backbone | ↓ Binding affinity (Ki ↑ 10-fold) |
ECL2 | Asp228 | Salt bridge with Lys40 | ↓ Calcium signaling (EC50 ↑ 100-fold) |
TM5 | Phe243 | Hydrophobic contact with Ile39 | ↓ Receptor internalization |
TM6 | Tyr311 | H-bond with Ser37 side chain | ↓ β-arrestin recruitment |
TM7 | Tyr326 | Van der Waals contact with Leu38 | ↓ MAPK activation |
SLIGKV-NH2 exhibits moderate binding affinity for human PAR2, with a Ki value of 9.64 μM in competitive displacement assays using europium-labeled 2f-LIGRLO-NH2 [1]. Functional assays reveal an IC50 of 10.4 μM for calcium mobilization in PAR2-expressing cells, consistent with its role as a partial agonist [1] [3]. Kinetic profiling demonstrates:
Notably, SLIGKV-NH2 shows species-dependent selectivity, activating human PAR2 (EC50 = 10.4 μM) but not rodent receptors, which preferentially respond to SLIGRL-NH2 due to sequence divergence in ECL2 [1] [5]. The peptide's C-terminal amidation (-NH2) enhances potency 3-fold compared to the free acid form (-OH) by stabilizing interactions with Asn256 in TM7 [5] [9].
Table 2: Functional Potency of SLIGKV-NH2 Across Assay Systems
Assay Type | Cell/Tissue System | EC50/IC50 (μM) | Key Signaling Output |
---|---|---|---|
Calcium mobilization | CHO-hPAR2 cells | 10.4 ± 1.2 | Gαq-PLCβ-IP3 pathway |
Inositol phosphate (IP1) | 1321N1-hPAR2 cells | 7.65 ± 0.02* | Gαq-dependent accumulation |
Vasodilation | Human forearm resistance vessels | 6.8 | NO-dependent vasorelaxation |
Mucin secretion | Human bronchial epithelium | 100* | ERK1/2-mediated exocytosis |
Hepatoma cell proliferation | HepG2 cells | 50-100* | ERK/AP-1 pathway activation |
*Values marked with asterisk denote concentrations producing significant but submaximal responses [1] [3] [8].
While both SLIGKV-NH2 and trypsin activate PAR2, their mechanisms exhibit fundamental differences in spatial regulation, signaling kinetics, and subcellular trafficking:
Triggers β-arrestin-dependent ERK activation within 5 minutes [5] [9]
SLIGKV-NH2 activation:
Crucially, proteolytic activation generates dual signaling: the cleaved receptor activates G-proteins while the liberated N-terminal fragment (P1-P36) functions as a chemotactic peptide for immune cells [9]. SLIGKV-NH2 lacks this secondary effect, making it a more selective agonist. Structural studies confirm that trypsin-cleaved PAR2 adopts a distinct active conformation with tighter Gαq coupling compared to SLIGKV-NH2-bound receptors [6].
Table 3: Functional Differences Between Proteolytic and Peptide Activation of PAR2
Activation Feature | Trypsin Cleavage | SLIGKV-NH2 | Biological Consequence |
---|---|---|---|
Ligand mobility | Immobilized (tethered) | Diffusible | Paracrine vs. autocrine signaling |
Signal initiation | Delayed (proteolysis-dependent) | Immediate (receptor binding) | Faster response to peptide |
Signal duration | Sustained (>2 hours) | Transient (30-60 min) | Prolonged inflammation by proteases |
β-arrestin recruitment | Moderate (EC50 0.1 nM trypsin) | Strong (EC50 10 μM) | Enhanced receptor internalization by peptide |
N-terminal fragment release | Yes (P1-P36) | No | Immune cell chemotaxis only by proteolysis |
Subcellular signaling | Plasma membrane-delimited | Endosomal | Compartmentalized ERK activation |
SLIGKV-NH2 exhibits balanced agonism for G-protein and β-arrestin pathways, though specific modifications can induce bias:
Inhibited by orthosteric antagonists (e.g., GB88) targeting the tethered ligand pocket [4] [7]
β-arrestin-mediated signaling:
Notably, the biased antagonist GB88 (structurally unrelated to peptides) occupies the orthosteric pocket but preferentially inhibits Gαq signaling (IC50 1-5 μM) while sparing β-arrestin recruitment and even activating ERK/Rho pathways [4] [7]. Cryo-EM structures reveal GB88 adopts a folded conformation mimicking the IGKV motif of SLIGKV-NH2, engaging Tyr311 and Asp228 but failing to contact TM7 residues critical for Gαq coupling [4] [6].
SLIGKV-NH2 itself shows cell-type-dependent bias: in endothelial cells, it activates Gαq > Gαs (cAMP EC50 >100 μM), whereas in neurons, it preferentially stimulates Gαi/o, inhibiting cAMP accumulation by 40% at 10 μM [9]. This functional selectivity arises from differential expression of G-proteins and receptor phosphorylation patterns by GRKs [9] [10].
Table 4: Biased Signaling Profiles of PAR2 Ligands
Ligand | Gαq Calcium Signaling (EC50, μM) | β-arrestin Recruitment (EC50, μM) | ERK Activation (EC50, μM) | Bias Factor (β-arrestin/Gαq) |
---|---|---|---|---|
Trypsin (native) | 0.1 nM* | 0.3 nM* | 0.2 nM* | 1.0 (balanced) |
SLIGKV-NH2 | 10.4 | 30† | 12.5 | 0.8 (slight Gαq bias) |
2f-LIGRLO-NH2 | 0.008 | 0.02 | 0.01 | 0.9 (balanced) |
GB88 | Inhibits (IC50 1.2)‡ | Activates (EC50 8.5)‡ | Activates (EC50 5.3)‡ | ∞ (β-arrestin-biased antagonist) |
*Trypsin concentrations expressed in nM; †β-arrestin EC50 estimated from maximal response at 100 μM; ‡GB88 functions as an antagonist for Gαq but agonist for β-arrestin pathways [4] [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: